molecular formula C10H8BrN B1613717 7-Bromonaphthalen-2-amine CAS No. 590417-30-4

7-Bromonaphthalen-2-amine

Cat. No.: B1613717
CAS No.: 590417-30-4
M. Wt: 222.08 g/mol
InChI Key: UBCSLTJTBSFUBF-UHFFFAOYSA-N
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Description

7-Bromonaphthalen-2-amine is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and an amino group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromonaphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method includes the reaction of naphthalen-2-amine with bromine in the presence of a solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromonaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromonaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromonaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate certain signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 2-Amino-7-bromonaphthalene
  • 7-Bromo-1,8-naphthyridine-2-amine
  • 7-Bromo-1,5-naphthyridine-2-amine

Comparison: 7-Bromonaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other brominated naphthalene derivatives, it exhibits higher reactivity in substitution reactions and potential biological activities .

Properties

IUPAC Name

7-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCSLTJTBSFUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623718
Record name 7-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-30-4
Record name 7-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in the aforementioned reference [L. C. Anderson et al., Journal of the American Chemical Society (J. Am. Chem. Soc.), vol. 65, p.241, 1943], 2-bromo-7-hydroxynaphthalene (2.23 g, MAYB) was added with 30% aqueous ammonia (30 ml) and ammonium sulfite monohydrate (2.69 g, WAKO) and stirred in a shield tube at 150° C. for 27 hours. The reaction mixture was added with ethyl acetate (90 ml) for extraction and then added with 1 N aqueous hydrochloric acid (1.5 l). The aqueous layer was separated, washed with ethyl acetate, then neutralized by adding 5 N aqueous sodium hydroxide (300 ml) under ice cooling and extracted with ethyl acetate again. The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain the title compound (Intermediate 26, 1.00 g).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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